1-(4-phenoxy-2-butyn-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxybut-2-ynyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-9-15(10-4-1)17-14-8-7-13-16-11-5-2-6-12-16/h1,3-4,9-10H,2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUGLATHCMJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Phenoxy 2 Butyn 1 Yl Piperidine
Strategic Retrosynthetic Analysis and Potential Disconnections of the Butynyl-Piperidine Linkage
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. organic-chemistry.orgsciforum.net For the target molecule, 1-(4-phenoxy-2-butyn-1-yl)piperidine (I), the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond between the piperidine (B6355638) ring and the butynyl chain. This disconnection is favored as it corresponds to a reliable and widely used synthetic transformation: the N-alkylation of a secondary amine. acs.orgresearchgate.net
This retrosynthetic step simplifies the complex target molecule into two key synthons: a piperidine nucleophile (II) and a 4-phenoxy-2-butynyl electrophile (III). The corresponding synthetic equivalents for these synthons are piperidine itself and an activated derivative such as 1-halo-4-phenoxy-2-butyne (e.g., where X is Br or Cl), respectively.
Figure 1: Retrosynthetic Disconnection of this compound
The primary disconnection strategy involves severing the C-N bond, leading to a phenoxy-substituted butynyl halide and piperidine as the immediate precursors. This approach is synthetically advantageous due to the high reactivity of propargyl halides towards nucleophilic substitution by secondary amines.
Further deconstruction of the electrophilic precursor (III) suggests a synthesis from simpler building blocks. The phenoxy ether can be formed via a Williamson ether synthesis, and the butyne framework can be derived from commercially available C4 feedstocks like 2-butyn-1,4-diol.
Detailed Synthesis of Key Precursors and Building Blocks
The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts. This section details the synthesis of the key phenoxy-substituted butyne intermediate and the preparation of the piperidine nucleophile.
The key intermediate, an electrophilic 4-phenoxy-2-butyne derivative, is not commonly available commercially and must be synthesized. A robust two-step sequence starting from 2-butyn-1,4-diol is proposed.
Step 1: Monosubstitution of 2-butyn-1,4-diol with Phenol (B47542)
The first step involves a selective monosubstitution of 2-butyn-1,4-diol with phenol to form 4-phenoxy-2-butyn-1-ol. This can be achieved under acid-catalyzed conditions, carefully controlling the stoichiometry to favor the mono-ether product.
Step 2: Halogenation of 4-phenoxy-2-butyn-1-ol
The resulting alcohol is then converted into a more reactive electrophile, such as 1-bromo-4-phenoxy-2-butyne. This transformation is commonly accomplished using phosphorus tribromide (PBr₃) in an aprotic solvent like diethyl ether, often with a mild base like pyridine (B92270) to neutralize the HBr byproduct. chemicalbook.comguidechem.com This method is effective for converting propargylic alcohols to their corresponding bromides with minimal side reactions.
Table 1: Proposed Synthesis of 1-bromo-4-phenoxy-2-butyne
| Step | Starting Material | Reagents and Conditions | Product | Estimated Yield |
|---|---|---|---|---|
| 1 | 2-butyn-1,4-diol | Phenol (1.0 eq.), H₂SO₄ (cat.), Toluene, Dean-Stark, reflux | 4-phenoxy-2-butyn-1-ol | 55-65% |
| 2 | 4-phenoxy-2-butyn-1-ol | PBr₃ (0.4 eq.), Pyridine (0.5 eq.), Diethyl ether, 0 °C to reflux | 1-bromo-4-phenoxy-2-butyne | 70-80% |
Piperidine is a readily available and inexpensive secondary amine. For the purpose of this synthesis, commercial-grade piperidine can be used directly. If necessary, it can be purified by distillation from a suitable drying agent, such as potassium hydroxide, to remove any water or other impurities prior to the coupling reaction.
Direct Synthetic Pathways to this compound
With the key precursors in hand, the final assembly of the target molecule can be achieved through a direct coupling reaction.
The formation of the target compound is accomplished via a nucleophilic substitution reaction, specifically the N-alkylation of piperidine with the synthesized 1-bromo-4-phenoxy-2-butyne. researchgate.net This type of reaction is typically performed in the presence of a base to scavenge the hydrogen bromide (HBr) that is formed, thereby preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
Commonly used bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) being preferred as they effectively solvate the reactants and facilitate the SN2 reaction pathway. researchgate.net The reaction generally proceeds efficiently at room temperature or with gentle heating.
Table 2: Optimized Conditions for N-Alkylation of Piperidine
| Entry | Base (equivalents) | Solvent | Temperature | Estimated Yield |
|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 85-95% |
| 2 | Triethylamine (2.0) | DMF | 50 °C | 80-90% |
| 3 | Potassium Carbonate (1.5) | DMF | Room Temp | ~90% |
Step 1: Phenol, H₂SO₄ (cat.), Toluene, Reflux Step 2: PBr₃, Pyridine, Diethyl ether, 0 °C to Reflux Step 3: Piperidine, K₂CO₃, Acetonitrile, Reflux
This three-step sequence represents a practical and efficient approach for the laboratory-scale synthesis of the target compound, utilizing standard organic chemistry techniques and readily accessible starting materials.
An article on the synthetic methodologies for This compound cannot be generated at this time. A thorough search of available scientific literature and research databases did not yield specific information on the synthesis of this particular chemical compound.
The available literature focuses on broader topics, such as the general principles of green chemistry unibo.itnih.govejcmpr.com, the concept of atom economy primescholars.comrsc.orglangholmandcanonbieschools.dumgal.sch.uk, and synthetic strategies for larger classes of related compounds like piperidine and phenoxy derivatives nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.comrsc.org. However, none of these sources provide the specific data—such as catalytic methods, reaction yields, atom economy calculations, or the application of green chemistry principles—required to construct a scientifically accurate and detailed article on the synthesis of this compound as per the requested outline.
Without specific research findings for this compound, it is not possible to provide an authoritative and factual article that adheres to the user's strict requirements for content and structure.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Phenoxy 2 Butyn 1 Yl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive ¹H and ¹³C NMR Analysis for Proton and Carbon Environments
The ¹H and ¹³C NMR spectra of 1-(4-phenoxy-2-butyn-1-yl)piperidine are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons within the molecule. By analyzing the chemical shifts (δ), a detailed picture of the electronic surroundings of each nucleus can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals from the phenoxy group, the piperidine (B6355638) ring, and the butynyl chain. The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The protons on the piperidine ring would likely produce a set of overlapping multiplets in the upfield region, generally between δ 1.4 and 2.6 ppm. Specifically, the protons on the carbons adjacent to the nitrogen (α-protons) would be shifted further downfield (around δ 2.4-2.6 ppm) compared to the β- and γ-protons (around δ 1.4-1.7 ppm) due to the deshielding effect of the nitrogen atom. The methylene (B1212753) protons of the butynyl chain are also expected to show distinct signals. The protons of the CH₂ group attached to the piperidine nitrogen (C1-H) would likely resonate around δ 3.3-3.5 ppm, while the protons of the CH₂ group attached to the oxygen of the phenoxy group (C4-H) would be expected at approximately δ 4.7-4.9 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the phenoxy group would be observed in the δ 114-160 ppm range, with the oxygen-bearing carbon (C-O) being the most downfield. The acetylenic carbons of the butyne moiety are characteristically found in the δ 80-90 ppm region. The carbons of the piperidine ring typically resonate between δ 24 and 55 ppm, with the carbons adjacent to the nitrogen appearing at the lower field end of this range. The methylene carbon attached to the piperidine nitrogen (C1) would likely be found around δ 45-50 ppm, and the methylene carbon attached to the phenoxy group (C4) would be expected around δ 58-62 ppm.
Predicted NMR Data:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Piperidine Cα-H | 2.4 - 2.6 (m) | 50 - 55 |
| Piperidine Cβ-H | 1.5 - 1.7 (m) | 25 - 30 |
| Piperidine Cγ-H | 1.4 - 1.6 (m) | 23 - 27 |
| C1-H₂ (N-CH₂) | 3.3 - 3.5 (t) | 45 - 50 |
| C2 (C≡C) | - | 80 - 85 |
| C3 (C≡C) | - | 85 - 90 |
| C4-H₂ (O-CH₂) | 4.7 - 4.9 (t) | 58 - 62 |
| Phenoxy C-H (ortho) | 6.9 - 7.1 (d) | 114 - 116 |
| Phenoxy C-H (meta) | 7.2 - 7.4 (t) | 129 - 131 |
| Phenoxy C-H (para) | 6.8 - 7.0 (t) | 120 - 122 |
| Phenoxy C-O | - | 157 - 160 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values. m = multiplet, t = triplet, d = doublet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons within the piperidine ring, for instance, between the α-protons and β-protons. It would also confirm the coupling between the methylene protons of the butynyl chain. organicchemistrydata.orgoregonstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. rsc.orgoregonstate.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the protons of the piperidine ring and the butynyl chain, helping to define the preferred conformation of the molecule in solution. rsc.org
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is the method of choice for accurate mass determination, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed elemental composition. The fragmentation pattern observed in the MS/MS spectrum of the parent ion can provide further structural confirmation. nih.gov
Predicted ESI-HRMS Data:
Molecular Formula: C₁₅H₁₉NO
Calculated Exact Mass [M+H]⁺: 230.1539 g/mol
Key Fragmentation Pathways: Fragmentation is likely to occur at the bonds adjacent to the nitrogen atom and the ether linkage. Common fragmentation patterns for similar structures often involve the cleavage of the piperidine ring or the loss of the phenoxy group. wvu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile compounds and for identifying any volatile impurities. The gas chromatogram provides a separation of the components of a sample, while the mass spectrometer provides identification of each component based on its mass spectrum. For this compound, a single sharp peak in the chromatogram would indicate a high degree of purity. Any minor peaks could be analyzed by their mass spectra to identify potential starting materials, by-products, or degradation products. This is particularly important for quality control and for ensuring that the characterized sample is representative of the pure compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is based on the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. Key characteristic absorption bands expected for this compound include:
C-H stretching (aromatic): ~3050-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-2950 cm⁻¹
C≡C stretching (alkyne): A weak band around 2100-2260 cm⁻¹ (internal alkynes often show weak or absent bands)
C-O-C stretching (aromatic ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)
C-N stretching (tertiary amine): ~1000-1250 cm⁻¹
Aromatic C=C bending: ~1450-1600 cm⁻¹
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds. For this compound, the C≡C stretching of the internal alkyne, which may be weak in the IR spectrum, could potentially give a stronger signal in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic ring are often more prominent in Raman spectra. researchgate.net
Predicted Vibrational Spectroscopy Data:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3050-3100 (m) | 3050-3100 (s) |
| Aliphatic C-H stretch | 2850-2950 (s) | 2850-2950 (s) |
| C≡C stretch | 2190-2260 (w) | 2190-2260 (s) |
| Aromatic C=C stretch | 1580-1600 (m), 1470-1500 (m) | 1580-1600 (s) |
| C-O-C stretch | 1240-1260 (s) | 1240-1260 (w) |
| C-N stretch | 1100-1200 (m) | 1100-1200 (w) |
s = strong, m = medium, w = weak. Note: These are predicted values based on typical group frequencies.
Computational and Theoretical Investigations of 1 4 Phenoxy 2 Butyn 1 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
There is currently no available scientific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, performed specifically on 1-(4-phenoxy-2-butyn-1-yl)piperidine.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
No published research was found that specifically investigates the ground state geometries and energetics of this compound using Density Functional Theory (DFT).
Ab Initio Calculations for Molecular Orbitals and Charge Distribution
A search of scientific databases yielded no ab initio calculations focused on the molecular orbitals and charge distribution of this compound.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Specific studies on the conformational analysis of this compound using molecular mechanics and dynamics simulations are not present in the current body of scientific literature.
Energy Minimization and Conformational Search Algorithms
There are no available reports on the application of energy minimization and conformational search algorithms to this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Preferred Conformations
No molecular dynamics simulations detailing the dynamic behavior and preferred conformations of this compound have been found in published research.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models predicting the spectroscopic parameters of this compound are not available in the existing scientific literature.
Investigation of Intramolecular Interactions and Hydrogen Bonding
The molecular architecture of this compound presents several key features that dictate its intramolecular interactions and potential for hydrogen bonding. The tertiary amine within the piperidine (B6355638) ring is a primary site for such interactions.
Hydrogen Bond Acceptor Capabilities: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it a potential hydrogen bond acceptor. In environments containing hydrogen bond donors, such as protic solvents or biological systems with hydroxyl or amine groups, this nitrogen can engage in hydrogen bonding. Computational studies on other piperidine-containing molecules have highlighted the significance of this nitrogen as a positive ionizable functionality, crucial for molecular interactions. nih.govnih.gov
Furthermore, the oxygen atom of the phenoxy group also contains lone pairs and can act as a hydrogen bond acceptor. The presence of multiple acceptor sites can lead to a variety of conformational possibilities and interaction modes.
Intramolecular Hydrogen Bonding: Although the structure of this compound itself lacks a strong hydrogen bond donor, the potential for intramolecular hydrogen bonding could arise in its protonated form. Should the piperidine nitrogen become protonated, the resulting N-H bond could theoretically interact with the ether oxygen of the phenoxy group. The likelihood and strength of such an interaction would be governed by the molecule's conformational flexibility and the energetic favorability of the resulting ring-like structure. Studies on complex polycyclic molecules containing piperidine rings have shown that the formation of intramolecular O-H···N hydrogen bonds is an important factor in determining the most stable conformers. nih.gov
Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 1-position, the 4-phenoxy-2-butynyl group, will occupy either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents, a principle that would likely apply here. The rotational freedom around the single bonds of the butynyl chain and the ether linkage allows for a range of spatial arrangements of the phenoxy group relative to the piperidine ring. Computational conformational analysis would be essential to determine the lowest energy conformers and the geometric parameters associated with them.
Table 1: Predicted Hydrogen Bonding Capabilities
| Functional Group | Role in Hydrogen Bonding | Potential Interacting Partners |
|---|---|---|
| Piperidine Nitrogen | Acceptor | Protic solvents, -OH, -NH groups |
| Phenoxy Oxygen | Acceptor | Protic solvents, -OH, -NH groups |
Theoretical Studies on Potential Reactivity Sites and Reaction Pathways
Theoretical studies, often employing methods like Density Functional Theory (DFT), are instrumental in identifying sites of potential reactivity and elucidating possible reaction pathways. For this compound, the reactivity is largely dictated by the electron distribution and the nature of its functional groups.
Nucleophilic and Basic Sites: The most prominent reactive site is the nitrogen atom of the piperidine ring. Its lone pair of electrons makes it both nucleophilic and basic. It can readily react with electrophiles and participate in acid-base reactions to form a piperidinium (B107235) salt. The basicity of the piperidine nitrogen is a well-established characteristic that plays a crucial role in the pharmacological profile of many piperidine derivatives. nih.gov
Electrophilic Sites: The alkyne (carbon-carbon triple bond) in the butynyl chain introduces a region of high electron density, making it susceptible to electrophilic addition reactions. The triple bond can also be a site for reactions with transition metals, which is a common strategy in organic synthesis. The synthesis of related propargylamines often involves reactions at the alkyne moiety. nih.gov
Reactivity of the Phenoxy Group: The phenoxy group is generally stable. However, the aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern being directed by the ether oxygen (an ortho-, para-director). The reactivity of the phenoxy group is also influenced by its electronic properties, which can be studied computationally. nih.gov
Computational Reactivity Descriptors: To quantify the reactivity of different sites within the molecule, computational chemists often calculate various descriptors:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the piperidine nitrogen and the phenoxy oxygen. Regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.
Potential Reaction Pathways: Based on its structure, several reaction pathways can be theoretically investigated:
N-Alkylation or N-Acylation: The piperidine nitrogen can be further functionalized through reactions with alkyl halides or acyl chlorides.
Reactions at the Alkyne: The triple bond can undergo hydrogenation, hydration, or cycloaddition reactions. For instance, the A3 coupling reaction is a common method for synthesizing propargylamines, highlighting the reactivity of the alkyne and the amine. nih.gov
Metabolism Studies: Computational models can predict sites of metabolic transformation, such as N-dealkylation or oxidation of the aromatic ring, which are common metabolic pathways for amine-containing compounds.
Table 2: Predicted Reactive Sites and Corresponding Reaction Types
| Reactive Site | Type of Reactivity | Potential Reactions |
|---|---|---|
| Piperidine Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| Alkyne (C≡C) | Nucleophilic | Electrophilic Addition, Cycloaddition, Hydrogenation |
Reactions at the Alkyne Moiety
The carbon-carbon triple bond is a high-energy functional group, making it susceptible to a variety of addition and transformation reactions. Its internal position, flanked by a phenoxymethyl group and a piperidinomethyl group, influences the regioselectivity and stereoselectivity of these reactions.
Hydration: The addition of water across the alkyne (hydration) is a powerful method for synthesizing ketones. For an unsymmetrical internal alkyne like this compound, the primary challenge is controlling the regioselectivity of the water attack to yield a specific ketone isomer. This is typically achieved using metal catalysts, such as those based on gold, iron, or mercury. acs.orgresearchgate.netbohrium.com Gold(I) and Iron(III) catalysts, for instance, are known to activate the alkyne toward nucleophilic attack. acs.orgnih.govnih.gov The regiochemical outcome is governed by both electronic and steric factors. The proximity of the piperidine nitrogen can influence the reaction, potentially directing the nucleophilic attack to one of the sp-hybridized carbons over the other. acs.org The expected products would be either 1-phenoxy-4-(piperidin-1-yl)butan-2-one or 4-phenoxy-1-(piperidin-1-yl)butan-2-one, depending on the site of water addition. organic-chemistry.org
Hydroamination: This reaction involves the addition of an N-H bond across the triple bond and is a highly atom-economical method for synthesizing enamines and imines, which can be subsequently reduced to amines. mdpi.comfrontiersin.orgnih.gov Late transition metals like gold, copper, palladium, and rhodium are effective catalysts for this transformation. mdpi.comacs.orgresearchgate.net The reaction of this compound with a primary or secondary amine could proceed via either an intermolecular or intramolecular pathway, although the former is more common for this substrate class. The regioselectivity is a key consideration, with Markovnikov addition typically favored, leading to the formation of an enamine or imine intermediate. frontiersin.org
Table 1: Potential Regioselective Reactions at the Alkyne Moiety
| Reaction | Catalyst/Reagents | Potential Product(s) | Key Outcome |
|---|---|---|---|
| Hydration | Au(I) or Fe(III) salt, H₂O | 1-phenoxy-4-(piperidin-1-yl)butan-2-one or 4-phenoxy-1-(piperidin-1-yl)butan-2-one | Regioselective formation of a ketone. |
| Hydroamination | Cu, Au, or Pd catalyst, R₂NH | Enamine or imine intermediates | Atom-economical C-N bond formation. |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The azide-alkyne cycloaddition is a cornerstone of click chemistry, used extensively for molecular conjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction typically joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov While highly efficient, its application to internal alkynes like this compound is challenging and often results in slower reaction rates or requires more forcing conditions. acs.orgrsc.org However, specialized copper catalytic systems are being developed to facilitate the reaction of internal alkynes, which would yield a fully substituted 1,4,5-triazole product upon reaction with an organic azide. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction is highly effective for both terminal and internal alkynes. organic-chemistry.orgchalmers.seacs.org Using a ruthenium catalyst, such as a Cp*RuCl complex, this compound can react with an azide (R-N₃) to regioselectively produce a fully substituted 1,5-disubstituted-1,2,3-triazole. organic-chemistry.orgchesci.com This reaction is a powerful tool for creating complex molecular architectures and conjugating the parent molecule to biomolecules, polymers, or surfaces. chalmers.seacs.org The RuAAC reaction complements the CuAAC by providing access to a different triazole regioisomer. acs.org
Stereoselective Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, depending on the reagents used.
cis-Alkene (Z-isomer): Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), will selectively produce the cis-alkene. chemistrytalk.orgpearson.commasterorganicchemistry.com The catalyst is deactivated to prevent over-reduction to the alkane. lscollege.ac.in The reaction proceeds via syn-addition of hydrogen atoms to the same side of the triple bond as it adsorbs to the catalyst surface. chemistrytalk.org
trans-Alkene (E-isomer): A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (typically -78 °C), selectively yields the trans-alkene. byjus.comjove.comkhanacademy.org The mechanism involves a radical anion intermediate, where steric repulsion forces the substituent groups into a more stable trans configuration before the final protonation step. byjus.commasterorganicchemistry.com
Alkyne Derivatization: The alkyne moiety can serve as a handle for carbon-carbon bond-forming reactions. The Sonogashira coupling is a prominent example, involving the reaction of an alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netwikipedia.orglibretexts.org While this reaction classically uses terminal alkynes, variations for functionalizing internal alkynes exist, potentially allowing the coupling of an aryl or vinyl group to one of the alkyne carbons in this compound. nih.govresearchgate.net
Modifications and Reactions Involving the Piperidine Nitrogen
The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring makes it nucleophilic and basic, allowing for a variety of chemical transformations.
Saturated N-alkyl heterocycles are important structural motifs, and their functionalization can significantly alter physicochemical properties. acs.orgnih.gov
N-Alkylation: The tertiary amine can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a positive charge and increases the polarity and water solubility of the molecule. The reaction rate can be influenced by steric hindrance around the nitrogen atom. dtic.milelsevierpure.com
N-Acylation: The piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides. researchgate.netgoogle.comgoogle.com This reaction forms an N-acylpiperidine derivative, which is an amide. N-acylation neutralizes the basicity of the nitrogen and can significantly alter the conformation of the piperidine ring. researchgate.net This modification can be used to modulate the molecule's steric bulk and electronic properties. mdpi.com
Table 2: Functionalization Strategies for the Piperidine Nitrogen
| Reaction | Reagent Type | Product Class | Effect on Properties |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Introduces positive charge, increases polarity. |
| N-Acylation | Acyl Halide (e.g., CH₃COCl) | N-Acyl Piperidine (Amide) | Neutralizes basicity, alters steric profile. |
As mentioned, N-alkylation of the piperidine nitrogen leads to the formation of quaternary ammonium salts. This is a straightforward and high-yielding reaction. For example, reacting this compound with an excess of methyl iodide, typically in a polar solvent, would yield 1-methyl-1-(4-phenoxy-2-butyn-1-yl)piperidin-1-ium iodide. These charged derivatives often exhibit different biological activities and physical properties, such as increased solubility in aqueous media, compared to the parent tertiary amine. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen position. acs.org
An in-depth examination of the chemical reactivity and functionalization strategies for this compound reveals a molecule with multiple reactive sites amenable to a wide array of synthetic transformations. The presence of the phenoxy group, the internal alkyne, and the piperidine ring allows for strategic modifications to generate a diverse library of analogues. This article focuses on the chemical pathways to functionalize this compound, with particular attention to the aromatic phenoxy moiety, the design of new derivatives, and the control of reaction selectivity.
Mechanistic Studies of Transformations Involving 1 4 Phenoxy 2 Butyn 1 Yl Piperidine
Elucidation of Reaction Pathways and Transition States through Kinetic Studies
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing insights into the rate-determining step, the composition of the transition state, and the influence of reactant concentrations. For transformations involving 1-(4-phenoxy-2-butyn-1-yl)piperidine, such as additions to the alkyne or substitutions, a kinetic analysis would be a primary investigative tool.
A typical approach would involve systematically varying the concentration of the reactants (this compound and any other reagents) and monitoring the reaction progress over time. The rate law, determined from this data, reveals the order of the reaction with respect to each component. For instance, in a hypothetical reaction with an electrophile, a rate law of Rate = k[this compound][Electrophile] would suggest a bimolecular rate-determining step. Kinetic studies on the hydrohalogenation of alkynes have shown that the rate law can be first-order with respect to the alkyne and second-order with respect to the hydrohalic acid, indicating a termolecular process in the transition state. youtube.com
Table 1: Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | Initial [Compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |
This table illustrates the type of data that would be collected to determine the reaction order. In this hypothetical case, the reaction is first-order in this compound and zero-order in Reagent X.
Furthermore, the activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies would offer deeper insights into the transition state's structure and organization.
Identification and Characterization of Reaction Intermediates
Many reactions proceed through one or more transient intermediates. Identifying and characterizing these species is crucial for a complete mechanistic picture. Given the structure of this compound, several types of intermediates could be anticipated in its transformations.
For example, in transition-metal-catalyzed reactions, which are common for alkynes and propargylamines, organometallic intermediates are expected. researchgate.netrsc.org In the well-known A³ (aldehyde-alkyne-amine) coupling reaction, a common method for synthesizing propargylamines, a key intermediate is a copper acetylide, which then adds to an in situ-formed iminium ion. researchgate.netacs.orgnih.gov Reactions involving this compound could proceed via similar intermediates if subjected to coupling conditions. For instance, under certain conditions, a retro-A³ reaction could occur, leading to the formation of an iminium ion and a phenoxy-butyne fragment.
In the case of nucleophilic substitution at the propargylic position, a carbocationic intermediate might be formed, though this is often challenging for propargylic systems due to potential instability. nih.gov Radical intermediates are also plausible, especially in reactions initiated by radical starters or photoredox catalysis. kcl.ac.ukacs.org
The detection and characterization of such intermediates often require specialized techniques like low-temperature NMR spectroscopy, electron paramagnetic resonance (EPR) for radical species, or trapping experiments where a reactive species is added to intercept the intermediate.
Investigation of Catalyst Influence on Reaction Rates and Selectivity
Catalysts can profoundly influence the rates and outcomes of organic reactions. For a molecule like this compound, a variety of catalysts could be employed to effect specific transformations.
Transition Metal Catalysts: Metals like palladium, copper, gold, and rhodium are widely used to catalyze reactions of alkynes and amines. rsc.orgacs.org For example, a palladium catalyst could facilitate cross-coupling reactions at the terminal end of the butyne moiety. Copper catalysts are particularly noted for their role in A³ coupling and related reactions. researchgate.netrsc.org The choice of metal, ligand, and reaction conditions would be critical in controlling the selectivity of the transformation, for instance, in directing the reaction towards cyclization or addition products. kcl.ac.uk The hydrogenation of the alkyne to an alkene or alkane is another transformation where catalysts, such as Lindlar's catalyst for syn-addition to a cis-alkene, play a crucial role in selectivity. youtube.comwikipedia.org
Acid/Base Catalysis: The piperidine (B6355638) nitrogen is basic and can be protonated by acids. This could influence reactions by altering the electronic properties of the molecule or by catalyzing additions to the alkyne. General acid catalysis has been observed in the amination of ketenes. nih.gov
Organocatalysis: In recent years, amine-based organocatalysts have been shown to activate alkynes. acs.org While the piperidine in the target molecule is part of the substrate, external chiral amines could be used to induce enantioselectivity in certain reactions.
A systematic study would involve screening a range of catalysts and evaluating their impact on reaction yield, rate, and chemo-, regio-, and stereoselectivity.
Table 2: Illustrative Catalyst Screening for a Hypothetical Cyclization Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (Product A vs. B) |
| Pd(PPh₃)₄ | Toluene | 80 | 75 | 90:10 |
| CuI | Acetonitrile (B52724) | 60 | 60 | 50:50 |
| AuCl₃ | Dichloromethane | 25 | 85 | >99:1 |
| No Catalyst | Toluene | 100 | <5 | - |
This table exemplifies how catalyst performance would be evaluated to optimize a desired transformation.
Isotopic Labeling Experiments for Mechanistic Insights
Isotopic labeling is a powerful and unambiguous method for tracing the fate of atoms throughout a reaction, thereby providing definitive evidence for or against a proposed mechanism. numberanalytics.comias.ac.in By replacing an atom in this compound with one of its heavier isotopes (e.g., ²H for H, ¹³C for C, or ¹⁵N for N), one can follow its path to the final product. researchgate.netnih.gov
For example, to investigate a rearrangement reaction, one could synthesize the starting material with a ¹³C label at a specific position in the butynyl chain. The position of the ¹³C label in the product, determined by ¹³C NMR spectroscopy or mass spectrometry, would reveal whether the carbon skeleton has rearranged.
Deuterium (B1214612) labeling (using ²H) is frequently used to determine which C-H bonds are broken in the rate-determining step through the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) upon replacing a specific hydrogen with deuterium indicates that the C-H bond to that hydrogen is broken during or before the slowest step of the reaction.
Table 3: Potential Isotopic Labeling Studies and Their Purpose
| Isotope | Labeled Position | Potential Reaction Studied | Mechanistic Question Answered |
| ¹³C | C-4 of the butynyl chain | Cycloisomerization | Does the phenoxy group migrate? |
| ²H (D) | C-1 of the butynyl chain | Base-mediated elimination | Is the C-H bond at the propargylic position broken in the rate-determining step? |
| ¹⁵N | Piperidine nitrogen | A³-type coupling/fragmentation | Does the piperidine moiety remain intact or exchange with other amines? nih.govresearchgate.net |
These experiments, while synthetically demanding, provide some of the most conclusive evidence in mechanistic organic chemistry. ias.ac.inresearchgate.net
Emerging Research Directions and Non Clinical Applications of 1 4 Phenoxy 2 Butyn 1 Yl Piperidine
Utility as a Synthon in Complex Molecule Synthesis
The primary and most established non-clinical application of compounds like 1-(4-phenoxy-2-butyn-1-yl)piperidine is their role as synthons, or synthetic building blocks, in organic chemistry. As a member of the propargylamine (B41283) family, this molecule is a valuable precursor for creating a diverse range of more complex organic structures, particularly heterocyclic compounds. researchgate.netacs.org
The synthetic versatility of propargylamines stems from the unique reactivity of their structure. acs.org The carbon-carbon triple bond (alkyne) can participate in a wide array of chemical transformations, including metal-catalyzed reactions and cycloadditions, while the amine group can act as a nucleophile. nih.govacs.org
One of the most common methods for preparing propargylamines is the Mannich reaction, a three-component condensation involving an alkyne, an aldehyde (like formaldehyde), and a secondary amine (such as piperidine). youtube.comepa.gov This aminomethylation process efficiently forms both a carbon-carbon and a carbon-nitrogen bond. epa.gov The reverse of this thinking highlights the potential of this compound to serve as a synthon. The reactive alkyne group is a key functional handle for further molecular elaboration. For instance, it can undergo transformations to generate heterocycles like pyrroles, pyridines, oxazoles, and thiazoles. nih.govacs.org
Table 1: Potential Synthetic Transformations of the Propargylamine Scaffold
| Reaction Type | Potential Product Class | Relevance to this compound |
|---|---|---|
| Cycloaddition Reactions | Triazoles, Isoxazoles | The alkyne moiety can react with azides or nitrile oxides. |
| Metal-Catalyzed Cyclizations | Pyrroles, Quinolines, Indolizines | Gold, silver, or copper catalysts can facilitate intramolecular reactions. researchgate.net |
| Sonogashira Coupling | Aryl-substituted alkynes | The terminal alkyne can be coupled with aryl halides to extend the carbon framework. wikipedia.org |
| Amidation/Cycloisomerization | Oxazoles | Reaction of the propargyl amine with an acyl chloride followed by cyclization. wikipedia.org |
While specific examples detailing the use of this compound as a synthon are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied propargylamines provides a strong basis for its potential in the synthesis of novel, complex molecules. researchgate.net
Exploration in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, presents an intriguing, yet largely unexplored, avenue for this compound. The molecule possesses distinct structural features that could facilitate self-assembly and host-guest interactions.
The phenoxy group can participate in π-π stacking interactions, a common driving force in the self-assembly of aromatic compounds. d-nb.info Furthermore, the piperidine (B6355638) nitrogen and the ether oxygen are potential hydrogen bond acceptors. These non-covalent interactions could, in principle, guide the molecule to form larger, ordered structures like aggregates, gels, or liquid crystals under specific conditions. The rigid butynyl spacer provides defined geometry, which is a critical element in designing predictable supramolecular architectures. Research in this area would involve studying the aggregation behavior of the molecule in various solvents and its ability to form complexes with suitable guest molecules.
Application as a Ligand or Scaffold in Coordination Chemistry (non-biological)
In non-biological coordination chemistry, the piperidine nitrogen atom and the alkyne's π-system in this compound offer potential coordination sites for metal ions. The nitrogen atom can act as a classic Lewis base to bind to a metal center, a behavior well-documented for other piperidine-containing compounds. researchgate.net
The alkyne group can also coordinate to transition metals in various modes (η²-coordination), stabilizing the metal center and potentially influencing the resulting complex's catalytic activity or physical properties. The combination of a "hard" amine donor and a "soft" alkyne π-system makes it a potential hybrid ligand. A search of existing literature indicates that heteroleptic copper(I) complexes, for example, often utilize ligands with diimine-type cores and phosphines to achieve desirable photophysical properties, highlighting the importance of ligand design in coordination chemistry. mdpi.com While direct studies of this compound as a ligand are absent, its structure suggests it could be used to synthesize novel coordination complexes with unique geometries and electronic properties.
Development of Advanced Materials Based on the Butynyl-Piperidine Scaffold
The development of advanced materials from this scaffold is a speculative but promising direction. Polymerization of the alkyne group could theoretically lead to novel polymers with a piperidinomethyl side chain. Such materials might exhibit interesting properties due to the incorporation of the bulky and polar piperidine group. Furthermore, the entire molecule could be incorporated as a monomer into larger polymer chains, potentially imparting specific thermal, mechanical, or optical properties. The phenoxy group, for instance, is a component of many stable, high-performance polymers like polyether ether ketone (PEEK).
Analytical Method Development for Detection and Quantification
For any research chemical, the development of reliable analytical methods for its detection and quantification is crucial. For this compound, standard techniques used for small organic molecules would be applicable. High-Performance Liquid Chromatography (HPLC), likely with a C18 reversed-phase column and a UV detector (to detect the phenoxy group's chromophore), would be a primary method for assessing purity and quantifying concentration in research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, providing both retention time and a mass fragmentation pattern for unambiguous identification. A patent for a related fentanyl analog mentions the use of crystallization and chromatographic purification to achieve high purity, underscoring the applicability of these standard laboratory techniques. google.com
Table 2: Potential Analytical Methods for this compound
| Method | Purpose | Key Molecular Feature Utilized |
|---|---|---|
| HPLC-UV | Quantification, Purity Assessment | Phenoxy group (UV chromophore) |
| GC-MS | Identification, Structural Confirmation | Volatility, Characteristic mass fragmentation pattern |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Unique chemical shifts for protons and carbons |
| FTIR Spectroscopy | Functional Group Identification | C≡C (alkyne) stretch, C-O-C (ether) stretch |
Future Challenges and Opportunities in Phenoxy-Butynyl-Piperidine Chemistry
The chemistry of this compound is at a nascent stage, which presents both challenges and significant opportunities.
Challenges:
Lack of Specific Research: The most significant challenge is the current scarcity of dedicated studies on this specific molecule. Its properties and reactivity must often be inferred from the broader classes of propargylamines and piperidines.
Synthetic Scalability: While lab-scale synthesis via the Mannich reaction is feasible, developing scalable, high-yield, and cost-effective synthetic routes may be a challenge for any potential larger-scale application.
Demonstrating Unique Utility: A key challenge will be to discover applications where this molecule's specific combination of phenoxy, butynyl, and piperidine moieties provides a distinct advantage over other, more common chemical building blocks.
Opportunities:
Systematic Exploration: There is a clear opportunity to systematically explore the reactivity of this synthon in various synthetic transformations.
New Materials and Ligands: The unexplored potential in supramolecular, coordination, and materials chemistry is a major opportunity. Research could lead to the discovery of novel ligands for catalysis, new self-assembling systems, or polymers with unique properties.
Structure-Property Relationship Studies: Investigating how modifications to the phenoxy ring or piperidine group affect the molecule's chemical and physical properties could lead to a valuable library of related compounds for various non-clinical research applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-phenoxy-2-butyn-1-yl)piperidine, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves:
- Alkyne formation : Reaction of propargyl derivatives with phenoxy groups to form the 2-butynyl backbone.
- Piperidine substitution : Nucleophilic substitution or coupling reactions to attach the phenoxy-butynyl chain to the piperidine ring.
Key reagents include potassium permanganate (oxidation), palladium on carbon (hydrogenation), and nucleophiles like Grignard reagents for functionalization .- Example Table :
| Step | Reagents | Purpose | Yield Range |
|---|---|---|---|
| Alkyne formation | Propargyl bromide, Phenol | Backbone assembly | 60-75% |
| Piperidine coupling | Pd(OAc)₂, Ligands | Ring functionalization | 50-65% |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For 3D structural elucidation, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved yield and purity?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.
- Purification Techniques : Use preparative HPLC or column chromatography to isolate enantiomers or reduce byproducts .
- Example Data :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | DMF | 68 | 95 |
| CuI | THF | 55 | 88 |
Q. How can contradictory biological activity data for piperidine derivatives be resolved?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using datasets (e.g., 43 phenyl piperidine derivatives with pIC50 values) to correlate structural features (e.g., substituent electronegativity) with activity .
- Assay Validation : Replicate assays under standardized conditions (e.g., serotonin transporter inhibition assays) to minimize variability .
- Example Table :
| Compound ID | pIC50 | Key Structural Feature |
|---|---|---|
| Cpd-12 | 7.2 | 4-Phenoxy substitution |
| Cpd-25 | 6.8 | Alkyne chain length |
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use ADMET Predictor™ to estimate absorption, distribution, and toxicity.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., serotonin transporters) .
- Example Output :
| Property | Prediction | Relevance |
|---|---|---|
| LogP | 3.1 | Moderate lipophilicity |
| CYP2D6 Inhibition | High | Drug-drug interaction risk |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC50 values from serotonin transporter assays) to identify outliers.
- Structural Clustering : Group compounds by substituent patterns (e.g., phenoxy vs. benzyloxy) to isolate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
